REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[CH2:12]1[CH2:22][CH2:21][N:20]2[C:15](=[N:16][CH2:17][CH2:18][CH2:19]2)[CH2:14][CH2:13]1>CCOCC>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH2:12]1[CH2:22][CH2:21][N:20]2[C:15](=[N:16][CH2:17][CH2:18][CH2:19]2)[CH2:14][CH2:13]1 |f:3.4|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flame dried flask
|
Type
|
CUSTOM
|
Details
|
Instantly, a white precipitate formed
|
Type
|
WASH
|
Details
|
The precipitate, 1.5 g (81%) of white salt, was then washed with excess ether
|
Type
|
CUSTOM
|
Details
|
isolated by decantation
|
Type
|
CUSTOM
|
Details
|
The salt was then dried under high vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |